![molecular formula C20H15N3O3S2 B2735487 (Z)-N-(6-(methylsulfonyl)-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1H-indole-3-carboxamide CAS No. 1173503-47-3](/img/structure/B2735487.png)
(Z)-N-(6-(methylsulfonyl)-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1H-indole-3-carboxamide
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Overview
Description
Synthesis Analysis
A series of benzothiazole and benzoxazole linked 1,4-disubstituted 1,2,3-triazoles was synthesized through copper (I) catalyzed azide-alkyne cycloaddition reaction . FTIR, 1H, 13C-NMR and HRMS techniques were used to examine the structure of synthesized derivatives .Molecular Structure Analysis
The molecular structure of this compound is complex, contributing to its versatility in scientific research. The structure was examined using FTIR, 1H, 13C-NMR and HRMS techniques .Chemical Reactions Analysis
The compound exhibits high perplexity due to its complex molecular structure and offers burstiness through its ability to engage in various chemical reactions.Scientific Research Applications
Cardiac Electrophysiological Activity
The synthesis and analysis of compounds related to the structure of (Z)-N-(6-(methylsulfonyl)-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1H-indole-3-carboxamide have shown significant potential in cardiac electrophysiological applications. Specifically, N-substituted imidazolylbenzamides or benzene-sulfonamides exhibit promising electrophysiological activity, comparable to sematilide, a potent selective class III agent undergoing clinical trials for its effects on cardiac arrhythmias. These findings highlight the potential of these compounds in developing new treatments for arrhythmias, indicating that the 1H-imidazol-1-yl moiety can effectively replace the methylsulfonylamino group to produce class III electrophysiological activity in N-substituted benzamide series (Morgan et al., 1990).
Anticancer Activity
Research into derivatives of (Z)-N-(6-(methylsulfonyl)-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1H-indole-3-carboxamide has unveiled compounds with high proapoptotic activity against cancer cell lines. A study on indapamide derivatives revealed compound 12, exhibiting significant anticancer activity against melanoma cancer cell line MDA–MB-435. This compound inhibited four physiologically relevant human carbonic anhydrase isoforms, suggesting a multifaceted approach to cancer treatment by targeting both cancer cell growth and specific enzyme activities related to cancer progression (Yılmaz et al., 2015).
Antimicrobial and Antifungal Applications
Further extending the utility of compounds structurally similar to (Z)-N-(6-(methylsulfonyl)-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1H-indole-3-carboxamide, recent synthesis efforts have led to derivatives with significant antimicrobial and antifungal activities. Derivatives of sulfonyl-substituted nitrogen-containing heterocyclic systems demonstrated sensitivity against both Gram-positive and Gram-negative bacteria and showed antifungal activity against Candida albicans. This opens a promising avenue for developing new antimicrobial and antifungal agents to combat resistant strains of bacteria and fungi (Sych et al., 2019).
Safety and Hazards
The safety and hazards associated with this compound are not explicitly mentioned in the search results. It’s important to note that this product is not intended for human or veterinary use and is for research use only.
Future Directions
properties
IUPAC Name |
N-(6-methylsulfonyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-1H-indole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O3S2/c1-3-10-23-17-9-8-13(28(2,25)26)11-18(17)27-20(23)22-19(24)15-12-21-16-7-5-4-6-14(15)16/h1,4-9,11-12,21H,10H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWJXIOXYIOTAGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)N(C(=NC(=O)C3=CNC4=CC=CC=C43)S2)CC#C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-N-(6-(methylsulfonyl)-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1H-indole-3-carboxamide |
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